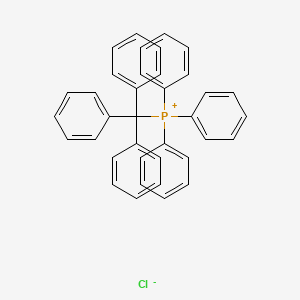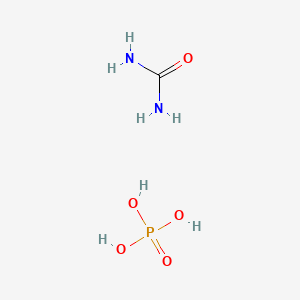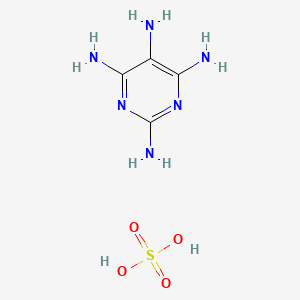
2-Styrylquinoline
描述
2-Styrylquinoline is a derivative of quinoline, characterized by the presence of a styryl group attached to the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
Microwave-Assisted Synthesis: An efficient solvent-free procedure has been developed for the synthesis of (E)-2-styrylquinoline derivatives under microwave irradiation in the presence of zinc chloride.
Ruthenium Pincer Complex Catalysis: This method involves the use of a bifunctional ruthenium NNN-pincer complex to catalyze the acceptorless dehydrogenative coupling of alcohols.
Sonogashira Coupling: This method uses a heterogeneous nano-Pd/Cu catalyst system to achieve high purity products.
Industrial Production Methods
Industrial production methods for 2-styrylquinoline typically involve scalable versions of the above synthetic routes, optimized for cost-effectiveness and yield. The use of microwave-assisted synthesis and ruthenium pincer complex catalysis are particularly favored due to their efficiency and environmental benefits.
化学反应分析
Types of Reactions
Oxidation: 2-Styrylquinoline can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities.
科学研究应用
2-Styrylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its anti-proliferative effects on cancer cell lines.
Medicine: Investigated as a potential anti-cancer and anti-HIV agent.
作用机制
The mechanism of action of 2-styrylquinoline varies depending on its application:
相似化合物的比较
2-Styrylquinoline is compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its broad-ranging biological activities.
2,4-Bis((E)-styryl)quinoline-3-carboxylate: Exhibits significant anti-tumor activity.
5,6,7-Trimethoxy-N-aryl-2-styrylquinolin-4-amines: Potent anti-cancer agents.
The uniqueness of this compound lies in its versatile biological activities and its potential as a scaffold for drug development.
属性
IUPAC Name |
2-[(E)-2-phenylethenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGKSXCGHMXELQ-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318989 | |
| Record name | (E)-2-Styrylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665361 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38101-69-8, 4945-26-0 | |
| Record name | (E)-2-Styrylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38101-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC252077 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC77968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-2-Styrylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Styrylquinoline, also known as 2-[(E)-2-Phenylethenyl]quinoline, has a molecular formula of C17H13N and a molecular weight of 231.29 g/mol.
A: Researchers utilize various spectroscopic techniques to characterize this compound, including:* IR Spectroscopy: Provides information about functional groups present in the molecule. []* 1H-NMR Spectroscopy: Reveals the hydrogen atom environments within the molecule, aiding in structural elucidation. [, , , , ]* UV-Vis Spectroscopy: Characterizes the electronic transitions within the molecule, offering insights into its light absorption properties. [, ] * Fluorescence Spectroscopy: Provides information about the molecule's excited state behavior and its potential as a fluorescent probe. [, , ]* Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern of the compound. []
A: Several methods have been developed for synthesizing 2-Styrylquinolines, including:* Condensation Reactions: These often involve reacting a quinoline derivative, like quinaldine, with an aromatic aldehyde in the presence of a catalyst (e.g., zinc chloride, acetic anhydride). [, , , , , ]* Cross-Dehydrogenative Coupling: This approach utilizes a catalyst (e.g., NH4I) to couple benzylamines with 2-methylquinolines under oxidative conditions. [, ]* [4 + 2] Cycloadditions: This method involves reacting azadienes, generated in situ from precursors like o-aminobenzyl alcohol, with internal alkynes. []
A: Yes, researchers have explored solvent-free and catalyst-free protocols for this compound synthesis, including:* Focused Microwave Irradiation: This method promotes the reaction between quinaldines and benzaldehydes in the presence of acetic anhydride without requiring a solvent or catalyst. [, ] * C(sp3)-H Functionalization: This approach utilizes a metal-free, acid-free, and base-free method for synthesizing 2-styrylquinolines from 2-alkyl quinoline precursors. []
A: Yes, this compound derivatives have been incorporated into polymer matrices, like polymethylmethacrylate (PMMA), to create materials with potential applications in optics and nonlinear optics. [, , ]
A: this compound derivatives have shown promise as:* Antitumor Agents: Some derivatives exhibit in vitro and in vivo activity against various cancer cell lines, with some showing activity comparable to or exceeding that of standard drugs like cisplatin. [, , ]* Leishmanicidal Agents: Several derivatives demonstrate activity against Leishmania parasites, the causative agents of leishmaniasis. [, , ]* Antibacterial Agents: Certain this compound derivatives possess antibacterial properties. []* HIV-1 Integrase Inhibitors: Specific this compound derivatives have been identified as inhibitors of HIV-1 integrase, an enzyme crucial for viral replication. [, ]* Anti-Alzheimer's and Anti-Prion Agents: Certain derivatives show potential in targeting protein misfolding diseases like Alzheimer's and prion diseases. []
A: The mechanisms of action vary depending on the specific derivative and target. Some examples include:* DNA Intercalation: Some this compound derivatives, similar to amsacrine, exhibit antitumor activity by intercalating into DNA, interfering with DNA replication and cell division. [] * Enzyme Inhibition: Derivatives targeting HIV-1 integrase bind to the enzyme, preventing its catalytic activity and inhibiting viral replication. [, ]
A: * Substituent Effects: The type and position of substituents on the quinoline and phenyl rings significantly impact activity. For example, electron-donating groups on the phenyl ring can enhance photocyclization efficiency. [] * Stereochemistry: The E-isomer of this compound is generally more biologically active than the Z-isomer. [, ]
A: Computational methods play a vital role in:* Molecular Docking: Predicting the binding modes and affinities of this compound derivatives to target proteins like EGFR kinase, aiding in rational drug design. []* Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models to correlate structural features of derivatives with their biological activities, guiding the synthesis of more potent and selective compounds. []
A: Common analytical techniques include:* Chromatographic Methods: Thin-layer chromatography (TLC) is used for qualitative analysis and monitoring reaction progress. [, ] Gas-liquid partition chromatography has been used for kinetic studies. [] * Spectroscopic Methods: See question 2 regarding spectroscopic data.
A:* Mechanism of Action Studies: Further elucidating the precise mechanisms by which these compounds exert their biological effects.* Drug Delivery and Targeting: Developing strategies to enhance the delivery of these compounds to specific targets or tissues to improve efficacy and reduce potential side effects. []* In Vivo Studies and Clinical Trials: Conducting further preclinical and clinical studies to evaluate the therapeutic potential of promising this compound derivatives in various disease models.* Biomarker Discovery: Identifying biomarkers to predict treatment response, monitor efficacy, and assess potential adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B3425867.png)

![Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-](/img/structure/B3425878.png)











